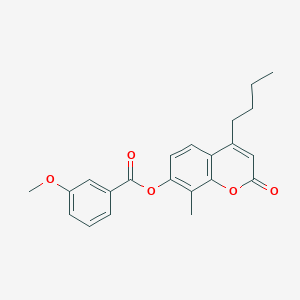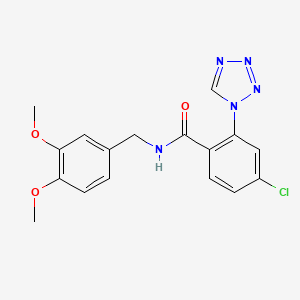![molecular formula C22H15NO6 B11149804 5-hydroxy-7-[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B11149804.png)
5-hydroxy-7-[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HYDROXY-7-[(4-NITROPHENYL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound features a chromen-4-one core structure with various substituents, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-7-[(4-NITROPHENYL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions to form the chromen-4-one core. Subsequent nitration and methoxylation reactions introduce the nitrophenyl and methoxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-7-[(4-NITROPHENYL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted flavonoids depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antioxidant properties and potential to modulate biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The biological effects of 5-HYDROXY-7-[(4-NITROPHENYL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE are mediated through various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Similar Compounds
Apigenin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and potential health benefits.
Kaempferol: Another flavonoid with anticancer and anti-inflammatory effects.
Uniqueness
5-HYDROXY-7-[(4-NITROPHENYL)METHOXY]-2-PHENYL-4H-CHROMEN-4-ONE stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other flavonoids .
Properties
Molecular Formula |
C22H15NO6 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
5-hydroxy-7-[(4-nitrophenyl)methoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C22H15NO6/c24-18-10-17(28-13-14-6-8-16(9-7-14)23(26)27)11-21-22(18)19(25)12-20(29-21)15-4-2-1-3-5-15/h1-12,24H,13H2 |
InChI Key |
PJJHJONDNLLQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11149725.png)
![4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-[2-(2-pyridyl)ethyl]benzamide](/img/structure/B11149726.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11149727.png)
![[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B11149730.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11149731.png)

![2-[(4-Ethylphenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B11149753.png)
![4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid](/img/structure/B11149761.png)

![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11149773.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11149781.png)
![8-hexyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11149787.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11149801.png)
